methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate
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Description
Methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is a useful research compound. Its molecular formula is C18H16Cl2N2O4 and its molecular weight is 395.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound plays a role in the synthesis of heteroalkyl-aminated thiophenes, which have potential applications in organic electronics and materials science. The synthesis process reveals amino-imino tautomerism, a phenomenon that is significant in understanding the chemical behavior of such compounds (Brandsma et al., 1998).
- It contributes to the development of new copper(II) complexes in the field of inorganic chemistry. These complexes exhibit magnetic properties and are characterized by techniques such as EPR, UV-Vis, and IR spectroscopy (Filkale et al., 2020).
Crystal Structure and Phase Studies
- Research on related compounds, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, provides insights into crystal structures and molecular interactions, which are crucial in materials science and drug design (Yan Shuang-hu, 2014).
- Studies on polymorphism and phase transformations in related 2,6-disubstituted N-phenylformamides, including compounds with dichlorophenyl groups, highlight the influence of molecular substitutions on crystal structures and thermal behavior, important for the design of advanced materials (Omondi et al., 2005).
Reactions and Derivatives
- The compound is involved in reactions leading to various derivatives with potential applications in medicinal chemistry and material science. The formation of acyclic and heterocyclic derivatives demonstrates the versatility of this compound in synthetic organic chemistry (Sokolov et al., 2010).
Applications in Liquid Crystal Research
- Research on Schiff base-ester linkage involving dichlorophenyl groups contributes to the understanding of liquid crystalline properties, which are essential in the development of display technologies and advanced materials (Thaker et al., 2012).
Herbicidal and Plant Physiology Effects
- Dichlofop-methyl, a derivative of this compound, is studied for its selective herbicidal effects on wild oats in wheat, revealing insights into plant physiology and agricultural chemistry (Shimabukuro et al., 1978).
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-5-3-2-4-6-12)10-21-26-11-13-7-8-14(19)9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJGRBUVNJRWNB-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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